molecular formula C16H22N4O2S B2515751 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 2034361-98-1

1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No. B2515751
CAS RN: 2034361-98-1
M. Wt: 334.44
InChI Key: DZNUSRBYKAPWRM-UHFFFAOYSA-N
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Description

The compound 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The molecule contains several pharmacophoric elements, such as a thienopyridine moiety, a piperidine ring, and an imidazolidinone group, which are often found in drug-like compounds. These features suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of complex heterocyclic compounds like this compound could potentially be achieved through multi-component reactions, as demonstrated in the synthesis of imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridine derivatives . These methods involve the functionalization of azaarenes and the condensation of various building blocks, such as aldehydes, ketones, and isocyanides, under the catalysis of metal-free agents like iodine or using nontoxic catalysts such as alum . The one-pot nature of these reactions could offer a clean and efficient route to synthesize the target compound with high atom economy.

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of multiple heterocyclic rings, which are known to contribute to the stability and biological activity of pharmaceuticals. The thienopyridine core is a bicyclic system that combines a thiophene ring with a pyridine ring, which could be crucial for binding to biological targets. The piperidine and imidazolidinone rings are saturated heterocycles that may confer rigidity to the molecule and affect its pharmacokinetic properties.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The imidazolidinone moiety, for instance, could participate in hydrogen bonding and potentially act as a hydrogen bond acceptor or donor, which is significant for its interaction with biological macromolecules. The presence of a carbonyl group could also make the compound amenable to nucleophilic attacks, which might be exploited in further chemical modifications or during its interactions with enzymes in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The heterocyclic rings and the presence of nitrogen and sulfur atoms are likely to impact its solubility, lipophilicity, and overall pharmacokinetic profile. These properties are crucial for the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which ultimately determine its suitability as a drug candidate. The compound's stability under physiological conditions would also be an important factor to consider in its development as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity

    Derivatives of imidazolidin-2-one, such as imidazo[1,2-a]pyridine scaffolds, have been extensively explored for their potential therapeutic applications, including anticancer activities. These compounds are recognized for their 'drug-likeness' and versatility in medicinal chemistry, leading to the development of novel therapeutic agents targeting various cancer types (Deep et al., 2016).

  • Anti-Alzheimer's Agents

    N-benzylated derivatives of imidazolidin-2-one have been synthesized and evaluated for anti-Alzheimer's activity, demonstrating promising pharmacological profiles in comparison to donepezil, a major drug for Alzheimer's disease management. These findings underscore the potential of imidazolidin-2-one derivatives in neurodegenerative disease treatment (Gupta et al., 2020).

Synthetic Chemistry Applications

  • Novel Syntheses

    The chemistry of imidazolidin-2-one derivatives includes diverse synthetic routes and reactions with carbon disulfide, leading to various novel compounds with potential as building blocks in organic synthesis (Takeshima et al., 1979).

  • Heterocyclic Compound Development

    The synthesis of heterocyclic compounds, including those based on imidazolidin-2-one, plays a significant role in the discovery of new pharmaceuticals. These efforts involve the development of compounds with varying biological activities and potential applications in drug development (Huang et al., 1986).

Pharmacological Applications

  • Antimicrobial Activity: Research on derivatives of 1H-Imidazo[4,5-b]pyridines, including those with thiazolidinone, triazinanethione, and oxadiazinanethione modifications, has demonstrated significant antimicrobial properties, highlighting the potential of these compounds in addressing microbial resistance (Dayakar et al., 2016).

Future Directions

The compound and its related compounds represent an interesting area of research due to their potent biological activity. Future research could focus on further elucidating the mechanism of action of these compounds, optimizing their synthesis, and investigating their potential as therapeutic agents .

properties

IUPAC Name

1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c21-15-17-5-9-20(15)16(22)18-6-1-13(2-7-18)19-8-3-14-12(11-19)4-10-23-14/h4,10,13H,1-3,5-9,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNUSRBYKAPWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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